molecular formula C9H9F2N B15322964 2-(2,3-Difluorophenyl)azetidine

2-(2,3-Difluorophenyl)azetidine

Cat. No.: B15322964
M. Wt: 169.17 g/mol
InChI Key: UXPCSZXIVKBXLE-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with two fluorine atoms attached to the phenyl ring. This compound is part of the azetidine family, known for their strained ring structures and significant reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for producing functionalized azetidines, although it faces challenges due to the inherent reactivity of the starting materials.

Industrial Production Methods: Industrial production methods for azetidines often involve the polymerization of ring-strained nitrogen-containing monomers. These methods are optimized for large-scale production and involve precise control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The ring strain in the azetidine structure also contributes to its reactivity, enabling it to participate in various biochemical reactions .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2

InChI Key

UXPCSZXIVKBXLE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

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